molecular formula C6H9BrClN3 B3185681 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 1188264-68-7

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B3185681
CAS No.: 1188264-68-7
M. Wt: 238.51 g/mol
InChI Key: DNTPDNVYYJOFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) is a brominated heterocyclic compound with a fused bicyclic scaffold. Its molecular formula is C₆H₉BrClN₃, and it exists as a hydrochloride salt to enhance solubility and stability . The compound features a partially saturated imidazo[1,5-a]pyrazine core, where the bromine atom is positioned at the 1-position of the imidazole ring. This structural motif is critical for its role as an intermediate in synthesizing pharmaceuticals, particularly dual orexin receptor antagonists and ion channel modulators .

Properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPDNVYYJOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681063
Record name 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-68-7
Record name 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product in solid form .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of tetrahydroimidazo[1,5-a]pyrazine .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
  • CAS Number: 1188264-68-7
  • Molecular Formula: C6H9BrClN3
  • Molar Mass: 202.0518 g/mol
  • Physical Form: Solid

Pharmacological Applications

This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are critical in regulating sleep-wake cycles and appetite. Its pharmacological applications include:

  • Sleep Disorders: The compound has shown promise in treating various sleep disorders by modulating orexin signaling. Research indicates that it can decrease alertness and increase time spent in both REM and NREM sleep .
  • Cognitive Dysfunction: Studies have suggested that this compound may enhance memory function and could be beneficial in models of cognitive dysfunction related to psychiatric disorders .
  • Stress-related Syndromes: It has potential use in managing conditions such as post-traumatic stress disorder (PTSD) due to its effects on orexin signaling pathways, which are implicated in stress responses .

Case Studies and Experimental Results

  • Orexin Receptor Antagonism:
    • A study demonstrated that the compound effectively antagonizes orexin receptors, leading to reduced food intake and altered sleep patterns in rodent models . This suggests its applicability in obesity treatment through appetite regulation.
  • Memory Enhancement:
    • In a rat model, administration of the compound resulted in improved memory retention during cognitive tasks. This finding supports its potential use in treating cognitive impairments associated with neurodegenerative diseases .
  • Behavioral Impact:
    • Research indicated that the compound could reduce anxiety-like behavior in animal models by affecting neurotransmitter systems involved in mood regulation .

Mechanism of Action

The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations: Ring Fusion and Saturation

Imidazo[1,2-a]pyrazine Derivatives
  • Example : BIM-46174 (tetrahydroimidazo[1,2-a]pyrazine derivative) .
  • Key Difference : The imidazo[1,2-a]pyrazine scaffold differs in ring fusion (positions 1,2-a vs. 1,5-a), altering electronic distribution and steric accessibility.
  • Impact on Activity : The 1,2-a fusion in BIM-46174 enables potent Gaq protein inhibition, whereas the 1,5-a isomer (target compound) may exhibit divergent binding profiles due to altered spatial orientation .
Fully Unsaturated vs. Partially Saturated Analogues
  • Example : Imidazo[1,5-a]pyrazine (unsaturated) vs. tetrahydroimidazo[1,5-a]pyrazine (partially saturated) .

Halogen Substitution and Position

Bromo vs. Chloro Derivatives
  • Example : 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine .
  • Key Difference : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may prolong metabolic stability and target engagement.
  • Biological Impact : The chloro derivative acts as a dual orexin receptor antagonist with sleep-promoting effects, while bromination could modulate receptor affinity or pharmacokinetics .
Positional Isomerism
  • Example : 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1) .
  • Key Difference: Bromine at the 2-position (vs.
  • Physicochemical Impact : The dihydrochloride salt (C₆H₁₀BrCl₂N₃) exhibits higher solubility than the target’s hydrochloride form (C₆H₉BrClN₃) .
Benzyl-Substituted Analogues
  • Example : 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine .
  • Synthetic Note: Synthesized via reductive amination and cyclization (53% yield), contrasting with the target compound’s bromination and hydride reduction steps .
Aryl Sulfonamide Derivatives
  • Example : Imidazo[1,5-a]pyrazine-12 (inactive against NaV1.7) vs. tetrahydroimidazo[1,2-a]pyrazine-13 (10-fold potency improvement) .

Biological Activity

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS Number: 1188264-68-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₉BrClN₃
  • Molar Mass : 228.51 g/mol
  • Physical Form : Solid
  • Purity : ≥97%

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazo[1,5-a]pyrazine Scaffold : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Bromination : The introduction of the bromine atom is performed using brominating agents under controlled conditions.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to significant pharmacological effects:

  • Enzyme Inhibition : It has been reported as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation .
  • Calcium Channel Modulation : Preliminary studies indicate that it may influence calcium-permeable channels such as TRPC5, which are implicated in renal pathophysiology .

Therapeutic Applications

  • Antidiabetic Potential : Due to its DPP-IV inhibitory activity, this compound shows promise in managing type 2 diabetes by improving glycemic control .
  • Nephroprotective Effects : In animal models of chronic kidney disease (CKD), derivatives of tetrahydroimidazo[1,5-a]pyrazines have demonstrated protective effects against renal injury .
  • Antimicrobial Activity : Some studies suggest that imidazo[1,5-a]pyrazine derivatives exhibit antimicrobial properties against various pathogens .

Case Study 1: DPP-IV Inhibition

A study evaluated the effects of a series of tetrahydroimidazo[1,5-a]pyrazine derivatives on DPP-IV activity. The results indicated that these compounds could significantly lower plasma glucose levels in diabetic animal models when administered at specific dosages.

Case Study 2: TRPC5 Inhibition in CKD

In a rat model with hypertension-induced renal injury, administration of a TRPC5 inhibitor derived from the tetrahydroimidazo scaffold resulted in reduced blood pressure and proteinuria while protecting podocyte integrity. This highlights the therapeutic potential of targeting TRPC channels in CKD management .

Data Table

Compound NameActivity TypeModel/Assay UsedKey Findings
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineDPP-IV InhibitorDiabetic Rat ModelSignificant reduction in plasma glucose levels
Tetrahydroimidazo[1,5-a]pyrazine DerivativeTRPC5 InhibitorHypertension-Induced Renal Injury ModelReduced blood pressure and proteinuria
Various Tetrahydroimidazo DerivativesAntimicrobialPathogen Susceptibility TestingExhibited notable antimicrobial activity

Q & A

Q. Methodological Insight :

  • Use molecular docking to assess bromine’s role in hydrophobic pocket interactions.
  • Compare IC₅₀ values of 1-bromo vs. 3-bromo analogs in target assays .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR : ¹H NMR (D₂O) shows characteristic signals:
    • δ 4.07 ppm (s, 2H, CH₂-N), δ 3.99 ppm (t, J = 5.6 Hz, 2H, CH₂-Br) .
  • LC/MS : Molecular ion peak at m/z 237.18 [M+H]⁺ confirms molecular weight .
  • X-ray Crystallography : Resolves bromine positioning in the crystal lattice (if single crystals are obtainable) .

How can researchers address contradictory data in solubility and stability profiles of this compound?

Advanced Research Question
Discrepancies in solubility/stability often arise from:

  • Counterion Effects : Hydrochloride salts may exhibit lower aqueous solubility than free bases. Test solubility in PBS (pH 7.4) vs. 0.1N HCl .
  • Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the imidazole ring is a common degradation route .

Q. Recommendations :

  • Use lyophilization for long-term storage.
  • Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation .

What strategies optimize selectivity of imidazo[1,5-a]pyrazine derivatives for kinase or ion channel targets?

Advanced Research Question

  • Ring Saturation : Saturated tetrahydro rings (vs. aromatic) reduce off-target effects by limiting π-π stacking with non-target kinases .
  • Substituent Engineering : Introduce polar groups (e.g., -CN, -OH) at the 3-position to enhance hydrogen bonding with specific residues in NaV1.7 vs. NaV1.5 .

Q. Case Study :

  • Fadrozole Hydrochloride (a related aromatase inhibitor): Methyl substitution at the 5-position improved selectivity for CYP19A1 over other P450 enzymes .

How are computational methods applied in SAR studies of this compound?

Advanced Research Question

  • QSAR Modeling : Use Gaussian or MOE to calculate electrostatic potential maps, correlating bromine’s electronegativity with receptor affinity .
  • MD Simulations : Simulate binding dynamics with orexin receptors (OX1R) over 100 ns to identify critical residues (e.g., Tyr₃¹⁸) for halogen bonding .

Advanced Research Question

  • Rodent Models : Administer 1 mg/kg IV/PO to assess bioavailability. Plasma half-life (t₁/₂) in mice is ~2.5 hours, with 80% plasma protein binding .
  • BBB Penetration : Use brain/plasma ratio measurements (e.g., 0.8 in rats) to confirm CNS activity potential .

Q. Methodological Note :

  • Combine LC/MS/MS for quantitation and microdialysis for real-time brain concentration monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.